Product packaging for 4-Bromo-2-ethylbenzo[d]oxazole(Cat. No.:)

4-Bromo-2-ethylbenzo[d]oxazole

Cat. No.: B12890988
M. Wt: 226.07 g/mol
InChI Key: ANBDVSBSWBKYIA-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzo[d]oxazole is a high-value brominated benzoxazole derivative designed for use as a key synthetic intermediate in organic chemistry and medicinal chemistry research. The benzoxazole core is a privileged scaffold in drug discovery, known for its wide spectrum of pharmacological activities, which include antimicrobial, antifungal, and anticancer properties . The bromine atom at the 4-position and the ethyl group at the 2-position offer distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a versatile building block for constructing more complex molecules. Researchers utilize this compound and its analogs in the development of novel therapeutic agents, as the benzoxazole scaffold is a bioisostere of natural nucleic bases, allowing it to interact effectively with biological polymers . Its applications extend to material science, where it can contribute to the synthesis of advanced polymers, fluorescent dyes, and sensors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO B12890988 4-Bromo-2-ethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-2-ethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2H2,1H3

InChI Key

ANBDVSBSWBKYIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=CC=C2Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Ethylbenzo D Oxazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 4-Bromo-2-ethylbenzo[d]oxazole can be inferred.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the protons of the ethyl group at the 2-position. The position of the bromine atom at C4 will significantly influence the chemical shifts and coupling patterns of the aromatic protons.

Based on data from analogous compounds such as 5-bromo-2-methylbenzo[d]oxazole and 6-bromo-2-methylbenzo[d]oxazole, the aromatic protons of the bromo-substituted ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. rsc.org The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern observed in 2-ethylbenzoxazole. rsc.org

The protons on the benzene (B151609) ring (H5, H6, and H7) will exhibit a specific splitting pattern. H5, being ortho to the bromine atom, is expected to be a doublet. H6 will likely appear as a triplet (or a doublet of doublets), and H7 as a doublet. The electron-withdrawing nature of the bromine atom and the oxazole (B20620) ring will cause these protons to be deshielded.

The methylene protons of the ethyl group are anticipated to resonate at approximately δ 2.9-3.1 ppm, appearing as a quartet due to coupling with the adjacent methyl protons. The terminal methyl protons should appear further upfield as a triplet, likely around δ 1.4-1.5 ppm.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂- (Ethyl)~2.9 - 3.1Quartet (q)~7.6
-CH₃ (Ethyl)~1.4 - 1.5Triplet (t)~7.6
Ar-H5~7.6 - 7.8Doublet (d)~8.0
Ar-H6~7.2 - 7.4Triplet (t) or Doublet of Doublets (dd)~8.0, ~8.0
Ar-H7~7.4 - 7.6Doublet (d)~8.0

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the nine carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached atoms (O, N, Br) and the aromaticity of the ring system.

Data from analogues like 5-bromo-2-methylbenzo[d]oxazole and 2-ethylbenzoxazole suggest the C2 carbon of the oxazole ring will be significantly downfield, likely in the range of δ 165-170 ppm. rsc.org The carbons of the benzene ring attached to the heteroatoms (C3a and C7a) will also be downfield. The carbon atom bearing the bromine (C4) will have its chemical shift influenced by the heavy atom effect, typically appearing around δ 115-120 ppm. The carbons of the ethyl group are expected at the upfield end of the spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Oxazole)~168
-CH₂- (Ethyl)~22
-CH₃ (Ethyl)~11
C4 (C-Br)~117
C5~128
C6~125
C7~111
C3a~141
C7a~151

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, the C-Br stretch, and the vibrations of the aromatic ring and the ethyl group.

General literature on benzoxazole derivatives indicates that the C=N stretching vibration typically appears in the region of 1610-1650 cm⁻¹. jrespharm.comresearchgate.net The C-O-C stretching vibrations are usually observed between 1200 and 1270 cm⁻¹ and 1020-1080 cm⁻¹. esisresearch.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch (Ethyl)2850 - 2980
C=N Stretch (Oxazole)1610 - 1650
C=C Stretch (Aromatic)1450 - 1600
C-O-C Asymmetric Stretch1200 - 1270
C-O-C Symmetric Stretch1020 - 1080
C-Br Stretch500 - 600

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₉H₈BrNO), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

The fragmentation of benzoxazoles often involves the cleavage of the substituent at the 2-position. researchgate.net For this compound, a likely fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃) to form a stable cation. Another common fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is an indispensable tool in the analysis of benzoxazole derivatives, including this compound, for several key purposes: molecular weight confirmation, purity assessment, and metabolite identification. wikipedia.orggoogle.comesisresearch.org

In a typical LC-MS analysis of a benzoxazole derivative, a reverse-phase HPLC or UPLC system is coupled to a mass spectrometer, often equipped with an electrospray ionization (ESI) source. nih.govarabjchem.org ESI is a soft ionization technique that is well-suited for generating intact molecular ions of organic molecules, which is crucial for unambiguous molecular weight determination. qut.edu.au For benzoxazole derivatives, analysis is commonly performed in positive ion mode, where the molecular ion is observed as a protonated species [M+H]⁺. nih.govresearchgate.net For this compound, the presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), which serves as a definitive confirmation of its presence.

The technique is routinely used to confirm the successful synthesis and purity of target compounds. biotech-asia.orgjbarbiomed.com For instance, in the synthesis of various 2-aryl benzoxazoles, LC-MS is used to find the corresponding molecular ion peak, such as m/z 270 [M+H]⁺ for 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-benzoxazole. nih.gov Furthermore, LC-MS is vital in drug development for studying metabolic pathways. google.com The analysis of metabolites for related compounds often involves LC-MS to identify structures formed through biological transformations like oxidation or demethylation. researchgate.net

The choice of mobile phase is critical for successful LC-MS analysis. While methods may use buffers like phosphoric acid for HPLC-UV analysis, MS-compatible mobile phases require volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) to avoid contamination of the ion source. sielc.commdpi.com

Table 1: Typical Parameters for LC-MS Analysis of Benzoxazole Derivatives

Parameter Typical Value / Condition Purpose Reference
Chromatography Reverse-Phase C18 or C4 column Separation of the analyte from impurities and starting materials. nih.gov
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient with 0.1% Formic Acid Ensures good separation and provides protons for ionization. nih.govsielc.com
Ionization Source Electrospray Ionization (ESI), Positive Mode Generates intact protonated molecules [M+H]⁺ for analysis. nih.govqut.edu.au
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap Separates ions based on their mass-to-charge ratio (m/z). wikipedia.orgarabjchem.org
Detection Full Scan and/or Tandem MS (MS/MS) Confirms molecular weight and provides structural information through fragmentation. wikipedia.orgqut.edu.au

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering unambiguous confirmation of a compound's structure and stereochemistry. mdpi.com For benzoxazole derivatives, X-ray crystallography has been used to establish the molecular structure of compounds such as 2-(2'-bromophenyl-propenyl)benzoxazole and other bromo-substituted oxazoles. mdpi.comjlu.edu.cn

While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related bromo-substituted heterocyclic compounds demonstrates the power of this technique. For example, the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, a related benzamide, was determined to be in the monoclinic crystal system. nih.gov Such studies reveal crucial geometric information, like the planarity of specific molecular fragments and the dihedral angles between different rings within the molecule. nih.gov In another example, a tribromo-substituted aryloxazole was unambiguously characterized through single-crystal X-ray diffraction, which confirmed the connectivity and spatial orientation of the atoms. mdpi.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com The data obtained is crucial for understanding structure-activity relationships, as the solid-state conformation can influence the compound's physical properties and biological interactions.

Table 2: Representative Crystal Data for a Bromo-Substituted Benzamide Analogue

Parameter Value Description Reference
Chemical Formula C₁₃H₁₀BrNO₂ The elemental composition of the molecule. nih.gov
Crystal System Monoclinic A crystal system described by three unequal axes with one oblique intersection. nih.gov
Space Group P2₁/c The symmetry group of the crystal lattice. nih.gov
Unit Cell Dimensions a = 23.4258 Å, b = 5.6473 Å, c = 9.2464 Å, β = 93.008° The dimensions of the basic repeating unit of the crystal lattice. nih.gov
Volume (V) 1221.54 ų The volume of the unit cell. nih.gov
Molecules per Unit Cell (Z) 4 The number of molecules contained within the unit cell. nih.gov
Key Bond Lengths C-Br: ~1.89 Å, C-N: ~1.36 Å Precise distances between atoms, confirming covalent bonds. nih.gov

Other Advanced Chromatographic Characterization Methods (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for the analysis of benzoxazole derivatives. They are primarily used for determining the purity of synthesized compounds, performing quantitative analysis, and conducting stability studies. jbarbiomed.commdpi.com UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. mdpi.com

These methods typically employ a reverse-phase column (such as C18 or C4) where the nonpolar stationary phase separates compounds based on their hydrophobicity. nih.govsielc.com A mobile phase, commonly a mixture of acetonitrile or methanol and water or an aqueous buffer, is passed through the column. sielc.commdpi.com By using a UV detector, the elution of compounds can be monitored, and the area under the peak can be used to quantify the compound's concentration and assess its purity. For example, the purity of 2-aryl benzoxazole derivatives has been reported as >99% based on HPLC analysis. nih.gov

A significant application of advanced HPLC is in chiral separations to determine the enantiomeric excess (ee) of chiral molecules. This is achieved using a chiral stationary phase (CSP) column. For instance, the enantiomers of chiral benzothiazole (B30560) analogues have been successfully separated using a Chiralpak AD-H column with a mobile phase of isopropanol (B130326) in hexane, allowing for the precise determination of the ee. rsc.org This is critical in pharmaceutical chemistry where enantiomers often have different biological activities.

UPLC methods are particularly valuable for stability testing, where the degradation of a compound under various conditions (e.g., different pH, temperature) is monitored over time. mdpi.com The high throughput of UPLC allows for rapid analysis of multiple samples, facilitating the determination of a compound's shelf-life and degradation pathways.

Table 3: Example HPLC/UPLC Conditions for Analysis of Benzoxazole Analogues

Parameter HPLC (Purity) UPLC (Stability) HPLC (Chiral) Reference
Column C4 or C18 C18 (e.g., Acquity BEH) Chiralpak AD-H nih.gov, mdpi.com, rsc.org
Mobile Phase Acetonitrile / Formate Buffer Acetonitrile / Ammonium Formate Isopropanol / Hexane nih.gov, mdpi.com, rsc.org
Flow Rate 1.0 - 2.0 mL/min ~0.5 mL/min 0.5 - 1.0 mL/min nih.gov, mdpi.com, rsc.org
Detection UV at 254 nm or Diode Array Detector (DAD) UV at 254 nm UV at 254 nm rsc.org, mdpi.com
Purpose Purity Assessment, Quantitative Analysis Stability Studies, Degradation Monitoring Determination of Enantiomeric Excess (ee) nih.gov, mdpi.com, rsc.org

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a key technique for investigating the photophysical properties of aromatic compounds like this compound and its analogues. acs.org The benzoxazole core is a well-known fluorophore, and many of its derivatives exhibit intense fluorescence, making them suitable for applications in materials science (e.g., as fluorescent dyes) and as biological probes. tandfonline.comnih.govnih.gov

This technique involves exciting a molecule with light of a specific wavelength (absorption) and measuring the light it emits at a longer wavelength (fluorescence). The resulting spectrum provides information about the molecule's electronic structure and its interaction with the environment. Key parameters determined from fluorescence spectroscopy include the wavelengths of maximum absorption (λ_abs) and emission (λ_em), the fluorescence quantum yield (Φ_f), and the fluorescence lifetime. researchgate.net

Studies on substituted benzoxazoles have shown that their photophysical properties are highly dependent on both the nature of the substituents and the polarity of the solvent. tandfonline.comnih.gov For example, a series of 2-(4ʹ-alkoxybiphenyl-4-yl)-benzoxazole derivatives displayed intense photoluminescence with emission maxima between 395–404 nm in methylene chloride. tandfonline.com The introduction of electron-withdrawing or electron-donating groups can significantly alter the energy of the electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT), leading to shifts in the emission wavelength and changes in the quantum yield. nih.govresearchgate.net The fluorescence properties of some benzoxazole derivatives have been studied in various solvents, with quantum yields calculated using a standard like fluorescein. researchgate.net This sensitivity to the local environment (solvatochromism) is a valuable property for fluorescent probes designed to report on the polarity of their surroundings. nih.gov

Table 4: Photophysical Properties of Representative Benzoxazole Analogues

Compound Type Solvent Absorption Max (λ_abs) Emission Max (λ_em) Key Finding Reference
2-(4ʹ-alkoxybiphenyl-4-yl)-benzoxazoles Methylene Chloride ~360-370 nm 395–404 nm Intense photoluminescence; properties influenced by substituents. tandfonline.com
3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives Various Solvents Not specified Not specified Substitution pattern determines the nature of the electronic transition (π-π* or ICT). nih.gov
2-Phenacylbenzoxazole Difluoroboranes Not specified UV-Vis range Not specified Investigated as novel fluorescent dyes. nih.gov
General Benzoxazole Derivatives Chloroform Not specified Not specified Fluorescence quantum yield can be calculated relative to a standard. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Ethylbenzo D Oxazole

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For heterocyclic systems such as benzoxazole (B165842) derivatives, these methodologies are invaluable for elucidating structure-property relationships. irjweb.comrsc.org

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of organic molecules. irjweb.com This approach is based on the principle that the total energy of a system is a functional of its electron density. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles of a molecule in its ground state.

For complex organic molecules like 4-Bromo-2-ethylbenzo[d]oxazole, a common computational approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a sufficiently large basis set, for instance, 6-311++G(d,p). irjweb.comresearchgate.netnih.gov This level of theory generally provides a good balance between computational cost and accuracy for predicting the geometric and electronic structure. The optimization process seeks the lowest energy conformation of the molecule, providing a detailed three-dimensional structure that is crucial for understanding its chemical behavior.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and verify experimental results. DFT methods can accurately compute the vibrational frequencies corresponding to the normal modes of a molecule. These calculated frequencies are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, thereby improving the agreement with experimental values.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. nih.gov These theoretical shifts are determined relative to a reference standard, such as tetramethylsilane (B1202638) (TMS), and are highly sensitive to the electronic environment of each nucleus. wiley.com The accurate prediction of chemical shifts is a powerful tool for confirming the proposed molecular structure of newly synthesized compounds. nih.gov

A representative table of predicted, unscaled vibrational frequencies for key bonds in this compound is shown below.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H stretching (Aromatic)Benzene (B151609) Ring3100-3000
C-H stretching (Aliphatic)Ethyl Group2980-2870
C=N stretchingOxazole (B20620) Ring1650-1630
C=C stretching (Aromatic)Benzene Ring1600-1450
C-O-C stretchingOxazole Ring1250-1200
C-Br stretchingBromo Group650-550

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions. Computational methods provide a suite of descriptors that quantify these characteristics.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For benzoxazole derivatives, the HOMO is typically distributed over the fused benzene and oxazole rings, while the LUMO may be localized on different parts of the molecule depending on the substituents. irjweb.comnih.gov

Below is a table of representative theoretical electronic properties for this compound, calculated using DFT.

ParameterValue (eV)Description
EHOMO-6.25Electron-donating ability
ELUMO-1.10Electron-accepting ability
Energy Gap (ΔE)5.15Chemical reactivity and stability

Understanding the distribution of electronic charge within a molecule is essential for predicting its behavior. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on each atom. uni-muenchen.desemanticscholar.org These methods partition the total electron density among the constituent atoms. While Mulliken charges are widely used and easy to calculate, they are known to be sensitive to the choice of basis set. uni-muenchen.de NPA is often considered more robust. The calculated charges provide insight into the electrostatic nature of the molecule, highlighting electron-rich and electron-poor centers. For this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges.

The table below presents hypothetical Mulliken atomic charges for selected atoms in this compound, illustrating the expected charge distribution.

AtomMulliken Charge (a.u.)
Br-0.08
O (oxazole)-0.25
N (oxazole)-0.30
C (C=N)+0.28
C (C-Br)+0.15

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. irjweb.com It is mapped onto the molecule's electron density surface, using a color scale to denote different potential values. The MEP is a valuable tool for predicting the sites of chemical reactivity.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these regions are expected around the electronegative nitrogen and oxygen atoms of the oxazole ring. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net These are typically found around the hydrogen atoms. The MEP surface provides a comprehensive picture of the molecule's electrostatic landscape, complementing FMO analysis in predicting reactivity. irjweb.comresearchgate.net

Conformational Landscape and Stability Studies

The conformational landscape of this compound, while not extensively detailed in dedicated public studies, can be inferred from computational studies on analogous benzoxazole derivatives. The conformational flexibility of this molecule primarily revolves around the rotation of the 2-ethyl group. Theoretical investigations using methods such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surface of the molecule as a function of the dihedral angle of the ethyl substituent relative to the benzoxazole ring.

These studies typically reveal the most stable, low-energy conformations. For this compound, it is hypothesized that the ethyl group would adopt a conformation that minimizes steric hindrance with the fused benzene ring. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule in a solution, showing how it explores different conformational states over time. sci-hub.seresearchgate.net The stability of these conformations is crucial for understanding its interaction with biological targets. sci-hub.se The equilibrium state of the complex system can be determined by observing the stabilization of Root Mean Square Deviation (RMSD) values over the simulation time. sci-hub.se

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (C-C-N=C)Relative Energy (kcal/mol)Population (%) at 298K
Anti-periplanar180°0.0075
Syn-periplanar2.5010
Gauche± 60°1.2015

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. The values are not derived from a specific computational study on this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. For benzoxazole derivatives, both 2D and 3D-QSAR models have been developed to correlate their chemical structures with observed biological activities, such as antimicrobial or anticancer effects. rsc.orgresearchgate.netnih.govijrar.org

In a typical QSAR study on benzoxazoles, a series of analogues is synthesized and their biological activity is measured. nih.gov Molecular descriptors are then calculated for each compound. These descriptors can be categorized as topological, electronic, steric, or thermodynamic. Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical model that relates these descriptors to the biological activity. nih.govnih.gov

For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that have been applied to benzoxazole derivatives to understand the influence of steric and electrostatic fields on their activity. rsc.org These models provide contour maps that highlight regions where modifications to the molecule, such as the introduction of bulky or electron-withdrawing groups, could enhance or diminish its biological potency. ijrar.org For this compound, a QSAR model could predict its activity based on descriptors like its molecular weight, logP, and the electronic influence of the bromine atom.

Table 2: Key Molecular Descriptors in QSAR Models for Benzoxazole Derivatives

Descriptor TypeExample DescriptorRelevance to Biological Activity
TopologicalKier's Molecular Connectivity Indices (¹χ, ¹χv)Correlates with molecular size, shape, and branching, influencing interactions with receptors. researchgate.net
ElectronicDipole MomentInfluences long-range interactions and solubility.
StericMolar RefractivityRelates to the volume occupied by the molecule and its polarizability.
ThermodynamicLogPDescribes the lipophilicity of the molecule, affecting its ability to cross cell membranes.

Theoretical Characterization of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules, including benzoxazole derivatives, are of significant interest for applications in optoelectronics and photonics. jksus.orgcore.ac.uk Theoretical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding the NLO response of these materials. jksus.orgnih.gov

The NLO properties of a molecule are governed by its response to an applied electric field, which can be quantified by the molecular polarizability (α) and hyperpolarizabilities (β, γ). nih.gov For a molecule to exhibit a significant second-order NLO response (β), it often requires a 'push-pull' electronic system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. core.ac.uk

In the case of this compound, the benzoxazole core acts as a π-system. The bromine atom, being electron-withdrawing, and the ethyl group, being weakly electron-donating, can create a modest intramolecular charge transfer (ICT) system. Computational studies on similar oxazole derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining the NLO response. jksus.orgnih.gov A smaller HOMO-LUMO gap generally leads to a larger hyperpolarizability. nih.gov Theoretical calculations can predict these values and suggest modifications to the molecular structure to enhance its NLO properties. cdnsciencepub.com

Table 3: Calculated NLO Properties for a Representative Oxazole Derivative

PropertySymbolCalculated Value (a.u.)
Dipole Momentµ3.5 D
Mean Polarizability<α>150
First Hyperpolarizabilityβ_tot850

Note: This table presents example data for a generic oxazole derivative from theoretical calculations and is intended for illustrative purposes. These are not the experimentally determined values for this compound.

Reactivity Profiles and Chemical Transformations of 4 Bromo 2 Ethylbenzo D Oxazole

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Benzo[d]oxazole Ring

The electron-deficient nature of the benzene (B151609) ring in 4-Bromo-2-ethylbenzo[d]oxazole, enhanced by the electron-withdrawing effect of the fused oxazole (B20620) moiety, facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. In these reactions, the bromine atom at the C-4 position acts as a leaving group, being displaced by a variety of nucleophiles. smolecule.com

The viability of SNAr reactions is highly dependent on the reaction conditions and the nature of the nucleophile. Strong nucleophiles are typically required to effectively displace the bromide. While benzoxazoles are generally less reactive in SNAr compared to more strongly electron-deficient systems, these reactions provide a direct pathway for introducing nitrogen, oxygen, and sulfur nucleophiles onto the benzoxazole (B165842) core. researchgate.netmdpi.com For instance, amines (e.g., piperidine, morpholine) and alkoxides can replace the bromine atom, typically under heating in a polar aprotic solvent like DMF or DMSO. smolecule.commdpi.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is crucial for the reaction to proceed.

Table 1: Representative SNAr Reactions on Bromo-Substituted Heterocycles This table is illustrative, based on reactions of analogous bromo-substituted aromatic heterocycles.

Nucleophile Reagent Solvent Typical Conditions Product Type
Amine R₂NH (e.g., Morpholine) DMSO Heat (e.g., 80-120 °C) 4-Amino-2-ethylbenzo[d]oxazole
Alkoxide RONa (e.g., Sodium methoxide) DMF Heat (e.g., 80-100 °C) 4-Alkoxy-2-ethylbenzo[d]oxazole

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C-4 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki–Miyaura Cross-Coupling for Arylation

The Suzuki–Miyaura reaction is one of the most powerful and widely used methods for forming biaryl structures. nih.gov In this reaction, this compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction's popularity stems from its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the arylated product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. mdpi.commdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Catalyzes the C-C bond formation
Ligand PPh₃, Xantphos, SPhos Stabilizes the palladium center and facilitates the catalytic cycle
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation
Boronic Acid/Ester Ar-B(OH)₂, Ar-B(pin) Source of the new aryl group

| Solvent | Toluene (B28343), Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |

This methodology allows for the synthesis of a diverse library of 4-aryl-2-ethylbenzo[d]oxazoles, which are valuable structures in medicinal chemistry and materials science.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki coupling, the bromine atom on this compound enables numerous other palladium-catalyzed transformations. These reactions significantly broaden the scope of accessible derivatives. beilstein-journals.orgwikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with terminal alkynes to form 4-alkynyl-2-ethylbenzo[d]oxazoles, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. It offers a complementary approach to SNAr for synthesizing 4-amino-substituted benzoxazoles, often under milder conditions. beilstein-journals.org

Heck Coupling: This reaction forms C-C bonds by coupling the aryl bromide with alkenes, leading to 4-alkenyl-2-ethylbenzo[d]oxazoles.

Stille Coupling: This involves the reaction with organostannanes (R-SnBu₃) to introduce a variety of alkyl, alkenyl, or aryl groups.

Cyanation: The bromine can be replaced with a nitrile group (–CN) using reagents like copper(I) cyanide or zinc cyanide, providing a precursor for acids, amides, and amines. researchgate.net

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic Aromatic Substitution (EAS) provides a pathway to introduce additional functional groups onto the benzene portion of the benzoxazole ring. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the bromine atom and the fused oxazole ring.

Directing Effects: The bromine at C-4 is a deactivating but ortho, para-directing group. organic-chemistry.org Therefore, it directs incoming electrophiles to the C-5 (ortho) and C-7 (para) positions. The fused oxazole ring is generally considered an electron-withdrawing and deactivating group. wikipedia.org

Regioselectivity: The combined deactivating nature of both the bromo group and the oxazole ring makes the benzene moiety less reactive towards electrophiles than benzene itself. masterorganicchemistry.com The substitution pattern will be a result of the competing directing effects. The C-7 position is sterically accessible and is para to the bromo group, making it a likely site for substitution. The C-5 position is ortho to the bromo group and may also be substituted. Reactions like nitration (using HNO₃/H₂SO₄) or further bromination (using NBS or Br₂/FeBr₃) would likely yield a mixture of 5- and 7-substituted products. mdpi.comnih.gov

Reactions Involving the Ethyl Substituent and Heterocyclic Nitrogen/Oxygen Atoms

The other functional handles on the molecule also possess distinct reactivity.

Heterocyclic Nitrogen: The nitrogen atom (N-3) in the oxazole ring is weakly basic (pKa of oxazolium ion is ~0.8) and can be protonated or alkylated under acidic or alkylating conditions, respectively. wikipedia.orgtandfonline.com However, its low basicity means strong reagents are required.

Heterocyclic Oxygen: The oxygen atom (O-1) is generally unreactive due to its involvement in the aromatic system. tandfonline.com

Ethyl Substituent: The methylene (B1212753) (–CH₂–) protons of the 2-ethyl group are weakly acidic. In the presence of a very strong base, such as n-butyllithium or LDA, this position can be deprotonated to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to build more complex side chains at the C-2 position.

Derivatization Strategies for Expanding Chemical Diversity

The varied reactivity of this compound at its different positions makes it an excellent starting material for generating compound libraries. A combinatorial approach using the reactions discussed above can lead to a vast array of structurally diverse molecules.

Table 3: Summary of Derivatization Strategies

Reaction Site Reaction Type Reagents & Conditions Potential New Functional Groups
C-4 Position Suzuki-Miyaura Coupling ArB(OH)₂, Pd catalyst, base Aryl, Heteroaryl
C-4 Position Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base Alkynyl
C-4 Position Buchwald-Hartwig Amination R₂NH, Pd catalyst, base Primary/Secondary Amino
C-4 Position SNAr Nu:⁻ (e.g., RO⁻, RS⁻) Alkoxy, Thioether
Benzene Ring (C-5, C-7) Electrophilic Substitution HNO₃/H₂SO₄; NBS Nitro, Bromo
C-2 Ethyl Group α-Carbon Functionalization 1. Strong Base (e.g., LDA); 2. Electrophile (E⁺) Elongated/branched side chains

| N-3 Atom | N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated benzoxazolium salt |

By strategically combining these transformations, chemists can systematically modify the electronic and steric properties of the this compound scaffold to develop new compounds for applications in various fields of chemical science.

Acylation Reactions

Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com

In the case of this compound, the benzene portion of the molecule is the site of electrophilic attack. The existing substituents—the bromine atom and the fused oxazole ring—exert a directing influence on the position of the incoming acyl group. The oxazole ring, being a heterocyclic system, generally has a deactivating effect on the benzene ring towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen and oxygen atoms. However, the lone pairs on the oxygen and nitrogen atoms can participate in resonance, which can direct incoming electrophiles. The bromine atom is a deactivating but ortho-, para-directing group.

Considering the directing effects of the existing substituents on this compound, acylation is expected to occur at the positions ortho and para to the oxazole's oxygen atom and ortho to the bromine atom. The precise regioselectivity would be influenced by the specific reaction conditions, including the nature of the acylating agent and the Lewis acid catalyst used.

Table 1: General Conditions for Friedel-Crafts Acylation

ParameterDescription
Substrate This compound
Acylating Agent Acyl chloride (e.g., Acetyl chloride) or Anhydride (e.g., Acetic anhydride)
Catalyst Lewis acid (e.g., AlCl₃, FeCl₃)
Solvent Inert solvent (e.g., Dichloromethane (B109758), Carbon disulfide)
Temperature Typically ranges from 0 °C to room temperature

While specific literature detailing the Friedel-Crafts acylation of this compound is not abundant, the general principles of electrophilic aromatic substitution on substituted aromatic systems provide a strong predictive framework for its reactivity. wikipedia.org The resulting acylated benzoxazole derivatives would be valuable intermediates for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Formation of Schiff Bases and Other Ligands

The formation of Schiff bases and other ligand structures from this compound is a multistep process that first requires the introduction of a primary amino group onto the benzoxazole scaffold. The bromine atom at the 4-position provides a convenient handle for this transformation through transition metal-catalyzed cross-coupling reactions.

A prominent method for the synthesis of aryl amines from aryl halides is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has become a powerful tool in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org In a typical Buchwald-Hartwig amination, an aryl halide is reacted with an amine in the presence of a palladium catalyst and a suitable ligand. To introduce a primary amino group onto the this compound, a protected ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine, can be used, followed by hydrolysis to reveal the primary amine. wikipedia.org

Once the corresponding 4-amino-2-ethylbenzo[d]oxazole is synthesized, it can readily undergo condensation with a variety of aldehydes or ketones to form Schiff bases (imines). orientjchem.orgrjptonline.orguobaghdad.edu.iq This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The resulting Schiff bases, containing the 2-ethylbenzoxazole moiety, are of significant interest due to their potential to act as ligands for various metal ions. The imine nitrogen and the nitrogen and oxygen atoms of the benzoxazole ring can serve as donor atoms for coordination with metal centers. nih.govunm.edu Benzoxazole-containing ligands have been explored for their applications in catalysis and medicinal chemistry. nih.gov

Table 2: Synthetic Sequence for Schiff Base Formation

StepReactionReagents and ConditionsProduct
1 Buchwald-Hartwig Amination This compound, Ammonia source (e.g., Benzophenone imine), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Solvent (e.g., Toluene), followed by acidic hydrolysis.4-Amino-2-ethylbenzo[d]oxazole
2 Schiff Base Condensation 4-Amino-2-ethylbenzo[d]oxazole, Aldehyde or Ketone (e.g., Salicylaldehyde), Acid catalyst (e.g., Acetic acid), Solvent (e.g., Ethanol), Reflux.Schiff base ligand

The diverse range of aldehydes and ketones that can be employed in the Schiff base condensation allows for the synthesis of a wide library of benzoxazole-based ligands with varying steric and electronic properties. These ligands can then be used to form coordination compounds with various transition metals, opening avenues for the development of new catalysts, sensors, and materials with tailored properties. nih.gov

Emerging Research Directions and Academic Applications of 4 Bromo 2 Ethylbenzo D Oxazole

Design and Synthesis of Functionalized Benzoxazole (B165842) Derivatives as Chemical Probes

The 4-Bromo-2-ethylbenzo[d]oxazole core is a valuable platform for the synthesis of functionalized derivatives intended for use as chemical probes. The bromine atom at the C-4 position is a key functional handle that allows for a variety of subsequent chemical modifications.

One of the primary methods for functionalization is through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling, which pairs the bromo-benzoxazole with various boronic acids, enable the introduction of a wide range of aryl or heteroaryl substituents. ijpsonline.com Similarly, the Stille coupling can be employed to introduce other organic moieties. These reactions are effective for creating mono- and di-arylated derivatives from brominated heterocyclic systems. mdpi.com This versatility allows for the systematic modification of the molecule's electronic and photophysical properties.

The ability to introduce different functional groups allows researchers to fine-tune the properties of the resulting molecules. For instance, by attaching fluorophores, quenchers, or specific binding units, derivatives of this compound can be designed as probes to investigate biological processes or to detect specific analytes.

Table 1: Key Cross-Coupling Reactions for Functionalizing 4-Bromobenzoxazoles

Reaction NameReactant 1Reactant 2Catalyst System (Typical)Resulting Bond
Suzuki-MiyauraAryl/Alkyl Boronic AcidThis compoundPd catalyst (e.g., Pd(PPh₃)₄), BaseC-C
StilleOrganostannaneThis compoundPd catalyst (e.g., PdCl₂(PPh₃)₂)C-C
HeckAlkeneThis compoundPd catalyst, BaseC-C (alkenyl)
Buchwald-HartwigAmine/AmideThis compoundPd catalyst, Ligand, BaseC-N

Exploration of Benzo[d]oxazole Scaffolds in Material Science Applications (e.g., PeLEDs, Fluorescent Materials)

The benzoxazole core is recognized for its valuable photophysical properties, making it a promising scaffold for applications in material science. Benzoxazole derivatives are often highly fluorescent and exhibit significant photo- and thermo-stability, which are critical characteristics for use in organic electronics.

While research may not focus specifically on the 4-bromo-2-ethyl variant, the general benzoxazole framework is explored for its potential in Organic Light-Emitting Diodes (OLEDs) and as fluorescent dyes. The rigid, conjugated system of the benzoxazole ring contributes to its luminescent properties. The ability to modify the core structure through reactions at positions like C-4 allows for the tuning of emission wavelengths and quantum yields.

In the context of Perovskite Light-Emitting Diodes (PeLEDs), organic molecules containing scaffolds like benzoxazole can be investigated as interface layers or as additives to improve device efficiency, stability, and color purity. The electronic properties of these molecules can influence charge transport and recombination within the device. Brominated derivatives, in particular, are important precursors for creating more complex, unsymmetrically substituted compounds that are useful in designing materials for photovoltaic applications like dye-sensitized solar cells (DSSCs) and OLEDs. mdpi.commdpi.com

Development of Novel Synthetic Methodologies Leveraging the Benzo[d]oxazole Core

The synthesis of the benzoxazole core itself is a well-established area of organic chemistry, but research continues to focus on developing more efficient and environmentally friendly methods. Traditional methods often involve the condensation of o-aminophenols with carboxylic acids or their derivatives at high temperatures.

More modern and novel synthetic strategies are continually being developed. For instance, the van Leusen oxazole (B20620) synthesis provides a pathway to 5-substituted oxazoles from aldehydes and Tosyl-methyl isocyanide (TosMIC). nih.gov While this directly forms the oxazole ring, related methodologies are being adapted for benzoxazole synthesis. The Bredereck reaction, which uses α-haloketones and amides, is another efficient process for synthesizing substituted oxazoles. ijpsonline.com Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reaction times and often improving yields for the preparation of various oxazole derivatives. ijpsonline.com

Leveraging the this compound structure, researchers can explore regioselective reactions. For example, studies on related brominated heterocycles have demonstrated selective substitution of one bromine atom over another, or selective reactions at the bromine atom versus C-H activation at other positions. mdpi.commdpi.com These studies contribute to a deeper understanding of reactivity and selectivity in heterocyclic chemistry.

Bioisosteric Replacement Strategies in Drug Discovery Research

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a biologically active molecule is replaced by another chemical group with similar physical or chemical properties to enhance desired pharmacological properties. ufrj.brresearchgate.net This approach is used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles of lead compounds. researchgate.net The benzoxazole ring is considered a valuable bioisostere for other chemical groups.

The rigid, aromatic benzoxazole scaffold can serve as a bioisosteric replacement for less stable or metabolically labile groups, such as amides. nih.gov Due to the enzymatic lability of the amide bond, replacing it with a stable heterocyclic ring like benzoxazole can significantly improve a drug candidate's metabolic stability. nih.gov

Furthermore, the benzoxazole system can mimic the spatial arrangement and electronic properties of other bicyclic aromatic systems like indole or benzimidazole. In drug design, switching between these scaffolds can lead to significant changes in receptor binding affinity and selectivity. The specific substitution pattern of this compound offers a defined vector for substituent placement, allowing medicinal chemists to probe specific regions of a biological target's binding pocket. The replacement of one functional group with another can dramatically modify the activity of the resulting compound. researchgate.net

Table 2: Benzoxazole as a Bioisostere

Original GroupBioisosteric ReplacementPotential Advantages
Amide (-CONH-)Benzoxazole RingIncreased metabolic stability, conformational rigidity
Phenyl RingBenzoxazole RingAltered electronic properties, introduction of H-bond acceptors
Indole/BenzimidazoleBenzoxazole RingModified protein-ligand interactions, potential for improved selectivity
Ester (-COO-)Benzoxazole RingIncreased chemical stability, removal of hydrolyzable group

Role in Mechanistic Studies of Chemical Reactions and Biological Interactions

The well-defined structure of this compound makes it a useful tool for mechanistic studies. The presence of electronically distinct positions on the molecule—the electron-withdrawing bromine atom, the fused aromatic rings, and the oxazole moiety—allows it to be used as a model system to study various chemical phenomena.

In reaction mechanism studies, chemists can investigate the regioselectivity of further substitutions on the benzene (B151609) ring, comparing the reactivity of the positions ortho and para to the bromine atom and the influence of the fused oxazole ring. The compound can be used to study the kinetics and mechanisms of palladium-catalyzed coupling reactions, helping to elucidate the role of ligands and additives.

In a biological context, derivatives of this compound can be synthesized to probe enzyme active sites or receptor binding pockets. By systematically modifying the substituents attached at the C-4 position (via the bromine), researchers can map out structure-activity relationships (SAR). This helps in understanding the specific interactions, such as hydrogen bonding or hydrophobic interactions, that are critical for biological activity. For example, comparing the binding of a bromo-substituted compound versus a methyl- or methoxy-substituted analogue can reveal insights into the steric and electronic requirements of a biological target.

Q & A

Q. Advanced

  • In vitro : Cell viability assays (MTT) and kinase inhibition assays (e.g., ADP-Glo™) quantify potency. A 2024 study reported benzo[d]oxazole derivatives with IC₅₀ values <1 μM against VEGFR-2 .
  • In silico : Molecular dynamics simulations predict binding stability, while QSAR models optimize substituent hydrophobicity (clogP <3) for membrane permeability .

What are the key considerations for handling and storing oxazole derivatives to ensure safety and stability?

Basic
Oxazole derivatives are flammable and release toxic fumes upon combustion. Storage in airtight containers under inert gas (N₂) at 2–8°C prevents decomposition . Glacial acetic acid or NH₄Cl should be used in synthesis to avoid uncontrolled exothermic reactions . Personal protective equipment (PPE) is mandatory due to potential carcinogenicity .

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